Cas no 1158552-88-5 (2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE)

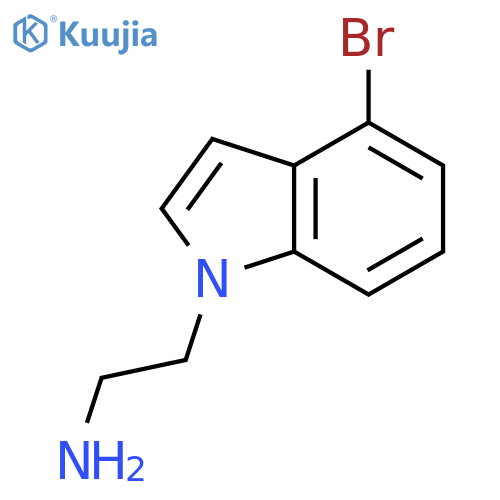

1158552-88-5 structure

商品名:2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE

CAS番号:1158552-88-5

MF:C10H11BrN2

メガワット:239.111741304398

CID:4574040

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-1H-indol-1-yl)ethan-1-amine

- 2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE

-

- インチ: 1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2

- InChIKey: BUGXKILNEZQGPX-UHFFFAOYSA-N

- ほほえんだ: N1(CCN)C2=C(C(Br)=CC=C2)C=C1

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4395807-1.0g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 1g |

$971.0 | 2023-05-31 | |

| Enamine | EN300-4395807-2.5g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 2.5g |

$1903.0 | 2023-05-31 | |

| Enamine | EN300-4395807-0.5g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 0.5g |

$758.0 | 2023-05-31 | |

| A2B Chem LLC | AX60109-2.5g |

2-(4-bromo-1h-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 2.5g |

$2039.00 | 2024-04-20 | |

| 1PlusChem | 1P01ELOT-100mg |

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |

1158552-88-5 | 95% | 100mg |

$479.00 | 2023-12-26 | |

| 1PlusChem | 1P01ELOT-500mg |

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |

1158552-88-5 | 95% | 500mg |

$999.00 | 2023-12-26 | |

| Enamine | EN300-4395807-5.0g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 5g |

$2816.0 | 2023-05-31 | |

| Enamine | EN300-4395807-0.05g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 0.05g |

$226.0 | 2023-05-31 | |

| Enamine | EN300-4395807-10.0g |

2-(4-bromo-1H-indol-1-yl)ethan-1-amine |

1158552-88-5 | 95% | 10g |

$4176.0 | 2023-05-31 | |

| Aaron | AR01ELX5-250mg |

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE |

1158552-88-5 | 95% | 250mg |

$687.00 | 2025-02-10 |

2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ping Tong Food Funct., 2020,11, 628-639

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1158552-88-5 (2-(4-BROMO-1H-INDOL-1-YL)ETHAN-1-AMINE) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬